5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, a 1,2,4-oxadiazole ring, and a methoxybenzoyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of appropriate precursors under specific reaction conditions.
Coupling of the Rings: The final step involves coupling the azetidine and 1,2,4-oxadiazole rings with the methoxybenzoyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and oxadiazole derivatives, such as:
- 5-azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
- 5-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is unique due to the presence of both azetidine and 1,2,4-oxadiazole rings in its structure, along with the methoxybenzoyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-15-13(20-16-9)11-7-17(8-11)14(18)10-3-5-12(19-2)6-4-10/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIPSDOEDHXZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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